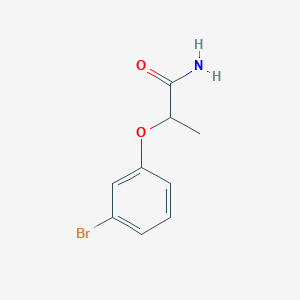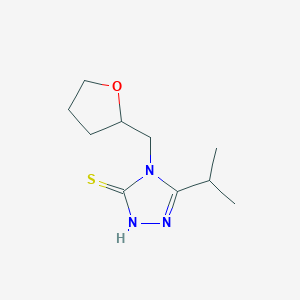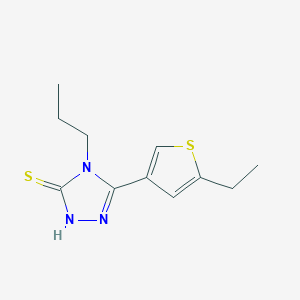![molecular formula C12H12N4O2S B1341479 4-cyano-5-[(cyanoacetyl)amino]-N,N,3-trimethylthiophene-2-carboxamide CAS No. 667412-92-2](/img/structure/B1341479.png)
4-cyano-5-[(cyanoacetyl)amino]-N,N,3-trimethylthiophene-2-carboxamide
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
4-cyano-5-[(cyanoacetyl)amino]-N,N,3-trimethylthiophene-2-carboxamide, otherwise known as Cytacam, is an organic compound with a wide range of applications in scientific research. It is a colorless solid that is soluble in organic solvents and has a molecular weight of 327.46 g/mol. The compound was first synthesized in the early 2000s and has since become a popular reagent for a variety of applications, including biochemical and physiological research.
Aplicaciones Científicas De Investigación
Synthesis and Characterization
Synthesis of Cyanoaminothiophenes and Related Compounds : Research demonstrates the synthesis of cyano-containing thiophenes and their derivatives, showcasing methods for creating compounds with potential biological or material applications. For example, efficient synthesis routes for cyanoaminothiophenes and pyrazolo[1,5-a]pyrimidine derivatives without using any catalysts highlight the chemical versatility and potential for further functionalization of such molecules (Gao et al., 2013).
Biological Activity and Applications
Antimicrobial and Cytotoxic Activities : Certain cyano-containing derivatives have been investigated for their in vitro cytotoxicity against cancer cells and antimicrobial properties, indicating the potential of these compounds in medicinal chemistry. For instance, the synthesis and cytotoxicity evaluation of new 5-aminopyrazole and pyrazolo[1,5-a]pyrimidine derivatives against Ehrlich Ascites Carcinoma (EAC) cells suggest their relevance in developing anticancer therapies (Hassan et al., 2014).
Computational and Experimental Studies
Computational Chemistry and NLO Properties : The synthesis and characterization of cyano-containing compounds, coupled with computational chemistry methods and non-linear optical (NLO) property investigations, reflect the multidisciplinary approach in understanding these molecules. Experimental and computational studies on specific cyano-containing bipyridine derivatives provide insights into their potential electronic and optical applications (Jayarajan et al., 2019).
Propiedades
IUPAC Name |
4-cyano-5-[(2-cyanoacetyl)amino]-N,N,3-trimethylthiophene-2-carboxamide |
Source


|
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C12H12N4O2S/c1-7-8(6-14)11(15-9(17)4-5-13)19-10(7)12(18)16(2)3/h4H2,1-3H3,(H,15,17) |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
RPYIJKCWDWKRML-UHFFFAOYSA-N |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=C(SC(=C1C#N)NC(=O)CC#N)C(=O)N(C)C |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C12H12N4O2S |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID501152326 |
Source


|
| Record name | 4-Cyano-5-[(2-cyanoacetyl)amino]-N,N,3-trimethyl-2-thiophenecarboxamide | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID501152326 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
276.32 g/mol |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
4-cyano-5-[(cyanoacetyl)amino]-N,N,3-trimethylthiophene-2-carboxamide | |
CAS RN |
667412-92-2 |
Source


|
| Record name | 4-Cyano-5-[(2-cyanoacetyl)amino]-N,N,3-trimethyl-2-thiophenecarboxamide | |
| Source | CAS Common Chemistry | |
| URL | https://commonchemistry.cas.org/detail?cas_rn=667412-92-2 | |
| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
| Record name | 4-Cyano-5-[(2-cyanoacetyl)amino]-N,N,3-trimethyl-2-thiophenecarboxamide | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID501152326 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


![N-[2-(5-amino-2-methoxy-4-propylphenoxy)ethyl]acetamide hydrochloride](/img/structure/B1341405.png)
![4-amino-N-[2-(2,2,2-trifluoroethoxy)ethyl]benzamide hydrochloride](/img/structure/B1341406.png)
![3-[(4-Methylphenoxy)methyl]piperidine](/img/structure/B1341419.png)





![3-[(3-Fluorophenyl)amino]propanoic acid](/img/structure/B1341438.png)


![1-(Benzo[d][1,3]dioxol-5-yl)-N-methylmethanamine hydrochloride](/img/structure/B1341448.png)
